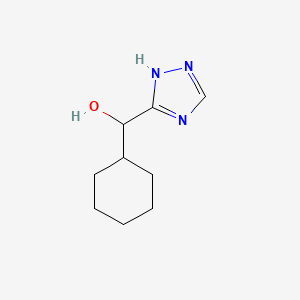

cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield of the synthesis was reported to be 75.97%, and the melting point was between 110–112 °C .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For example, 1,2,4-triazole derivatives have been synthesized and evaluated as anticancer agents .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 110–112 °C .Aplicaciones Científicas De Investigación

Antitubercular Activity

A novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has shown promising results in the fight against tuberculosis. The compound's enantiospecific activity was investigated, revealing that one specific isomer, referred to as Isomer 3, exhibited potent antitubercular properties with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. This discovery underscores the importance of stereochemistry in the development of antitubercular agents and highlights the potential of triazole derivatives in medical research (R. Shekar, B. N. Sinha, A. Mukhopadhya, M. Degani, 2013; ).

Catalytic Applications

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol derivatives have been explored for their use as ligands in catalytic applications, demonstrating the versatility and potential of these compounds in facilitating various chemical transformations. For instance, complexes derived from tris(triazolyl)methanol have been utilized as catalysts in click reactions, showcasing their high activity and recyclability (Erhan Ozkal, S. Özçubukçu, C. Jimeno, M. A. Pericàs, 2012). This highlights the potential of such compounds in green chemistry and sustainable industrial processes.

Synthetic Chemistry

The utility of this compound derivatives extends into synthetic chemistry, where they have facilitated the development of novel methodologies for constructing complex molecular structures. One study detailed the efficient synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols, demonstrating the compound's role in enabling new synthetic routes that are adaptable to a broad substrate scope, offering a significant complement to conventional synthetic methodologies (Feng Xie, Mengmeng Chen, Xiaoting Wang, Huanfeng Jiang, Min Zhang, 2014).

Safety and Hazards

The safety information available indicates that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are crucial for the biosynthesis of aromatic amino acids in bacteria, making them attractive targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in the inhibition of the enzymes, disrupting the shikimate pathway and hindering the synthesis of essential aromatic amino acids .

Biochemical Pathways

By inhibiting the enzymes of the shikimate pathway, this compound affects the production of aromatic amino acids. These amino acids are precursors to a variety of downstream products, including proteins and secondary metabolites. The disruption of these pathways can lead to the death of the bacterial cells .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By disrupting the shikimate pathway, the compound prevents the synthesis of essential aromatic amino acids, leading to the death of the bacterial cells .

Propiedades

IUPAC Name |

cyclohexyl(1H-1,2,4-triazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIGSHIEZHMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=NC=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)

![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)